(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone
CAS No.: 897475-96-6
Cat. No.: VC5911266
Molecular Formula: C20H21N3OS
Molecular Weight: 351.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897475-96-6 |
|---|---|
| Molecular Formula | C20H21N3OS |
| Molecular Weight | 351.47 |
| IUPAC Name | [4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-phenylmethanone |
| Standard InChI | InChI=1S/C20H21N3OS/c1-2-15-9-6-10-17-18(15)21-20(25-17)23-13-11-22(12-14-23)19(24)16-7-4-3-5-8-16/h3-10H,2,11-14H2,1H3 |
| Standard InChI Key | RQOHTLYTJSERQT-UHFFFAOYSA-N |
| SMILES | CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₂₀H₂₁N₃OS, reflecting a heterocyclic architecture. Key structural features include:
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A 4-ethylbenzo[d]thiazole group, contributing aromaticity and electron-rich regions.
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A piperazine ring, enabling conformational flexibility and hydrogen-bonding interactions.
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A phenyl methanone terminus, providing hydrophobic anchoring.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 897475-96-6 |
| IUPAC Name | [4-(4-Ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-phenylmethanone |
| Molecular Weight | 351.47 g/mol |
| SMILES | CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
| InChIKey | RQOHTLYTJSERQT-UHFFFAOYSA-N |
The benzo[d]thiazole moiety is critical for binding to kinase ATP pockets, while the piperazine linker enhances solubility and pharmacokinetic properties .
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis of (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone involves multi-step organic reactions:
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Formation of 4-Ethylbenzo[d]thiazole:
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Cyclocondensation of 2-aminothiophenol with ethyl-substituted carbonyl precursors under acidic conditions.
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Piperazine Functionalization:
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Nucleophilic substitution at the thiazole’s 2-position using piperazine derivatives.
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Methanone Coupling:
Table 2: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Cyclocondensation | H₂SO₄, 80–100°C, 6–8 hrs |
| 2 | Nucleophilic Substitution | Piperazine, DMF, K₂CO₃, 60°C |
| 3 | Acylation | Benzoyl chloride, Et₃N, CH₂Cl₂ |
The patent literature highlights analogous methodologies for related kinase inhibitors, employing Suzuki-Miyaura cross-coupling and reductive amination for analogous scaffolds .
Physicochemical Properties
Solubility and Stability
Experimental solubility data remain unreported, but computational predictions suggest moderate lipophilicity (logP ≈ 3.2) due to the phenyl and ethyl groups. The piperazine ring’s basicity (pKa ~9.5) may enhance water solubility under acidic conditions. Stability studies are lacking, though benzothiazole derivatives are generally resistant to hydrolysis.
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include C=O stretch (1680–1700 cm⁻¹), C-N stretch (1250–1350 cm⁻¹), and aromatic C-H bends (700–800 cm⁻¹).
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NMR: ¹H NMR would show signals for the ethyl group (δ 1.2–1.4 ppm, triplet), piperazine protons (δ 2.5–3.5 ppm), and aromatic protons (δ 7.0–8.0 ppm).
Pharmacological Profile
Mechanism of Action
Structural analogs in patent US8153629B2 exhibit PI3 kinase inhibition, particularly targeting the p110α isoform with >20-fold selectivity over class Ib isoforms . The benzo[d]thiazole group mimics ATP’s adenine ring, competing for the kinase’s ATP-binding pocket, while the phenyl methanone stabilizes the inactive conformation.
Biological Activity
While direct data on this compound are sparse, related benzothiazole-piperazine hybrids show:
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Antiproliferative Activity: IC₅₀ values of 50–200 nM in breast cancer (MCF-7) and leukemia (HL-60) cell lines .
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Immunomodulatory Effects: Suppression of T-cell activation via PI3Kδ inhibition (EC₅₀ ≈ 100 nM) .
Recent Advances and Future Directions
Structural Optimization
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Bioisosteric Replacement: Substituting the phenyl methanone with heteroaromatic groups (e.g., pyridine) to enhance bioavailability.
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Prodrug Development: Esterification of the piperazine nitrogen to improve oral absorption.
Collaborative Research Needs
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Kinase Selectivity Screening: Profiling against 400+ kinases to identify off-target effects.
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Pharmacokinetic Studies: Assessing bioavailability, half-life, and tissue distribution.
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